molecular formula C22H27NO4 B053786 Coumarin 314T CAS No. 113869-06-0

Coumarin 314T

Cat. No. B053786
M. Wt: 369.5 g/mol
InChI Key: VQQDHBUBOPTRBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Coumarins, including expanded versions, are synthesized using classical methodologies like the Pechmann reaction or Knoevenagel condensation, as well as through new pathways. These methods have been refined to improve yield, specificity, and environmental friendliness. Transition-metal-catalyzed reactions, particularly involving palladium, have emerged as a significant method due to their mild reaction conditions and broad substrate scope, enabling the efficient synthesis of diversified coumarin structures (Ferguson, Zeng, & Alper, 2012).

Molecular Structure Analysis

The structure of coumarins can significantly influence their chemical and physical properties. X-ray diffraction analysis, alongside DFT calculations, helps establish the geometric parameters and molecular interactions of these compounds. Variations in the coumarin core, such as the addition of substituents or fusion with other aromatic units, can lead to significant changes in their photophysical behavior and molecular stability (Stefanou et al., 2011).

Chemical Reactions and Properties

Coumarins undergo a variety of chemical reactions, reflecting their versatile nature. They can participate in cyclocarbonylation, annulation, and various substitution reactions, leading to a wide range of derivatives with different properties and applications. The chemical reactivity of coumarins can be finely tuned by modifying their molecular structure, thus enabling the synthesis of compounds with specific functions (Liu et al., 2015).

Physical Properties Analysis

The physical properties of coumarins, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. Adjustments in the coumarin scaffold can lead to compounds with tailored physical properties suitable for various applications, from pharmaceuticals to materials science. The photophysical properties, including absorption and fluorescence, are particularly important for applications in imaging and sensors (Tasior et al., 2015).

Chemical Properties Analysis

The chemical properties of coumarins, such as reactivity towards nucleophiles or electrophiles, photostability, and electrochemical behavior, are fundamental for their application in synthetic chemistry and technology. Understanding the relationship between structure and chemical behavior is crucial for designing coumarins with desired functionalities (Xia et al., 2011).

Scientific Research Applications

Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas . They possess interesting photophysical properties depending on the fused coumarin ring systems . For example, the UV-vis absorption spectrum showed a red shift with a change from colourless to yellow providing “naked-eye” detection of hydrazine .

Moreover, coumarins have a multifaceted chemical and pharmacological potential, emphasizing their significance as versatile natural derivatives in medicinal chemistry . The unique chemical structure of coumarine facilitates binding to various targets through hydrophobic interactions pi-stacking, hydrogen bonding, and dipole-dipole interactions . Therefore, this important scaffold exhibits promising applications in uncountable fields of medicinal chemistry (e.g., neurodegenerative diseases, cancer, inflammation) .

  • Fluorescence Probes : Coumarin fluorescent probes have become increasingly popular in recent years . They are widely used in biochemistry, environmental protection, and disease prevention . The three main light-emitting mechanisms of these probes are PET, ICT, and FRET . They have been used to detect and apply for Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide .

  • Optoelectronics and Dye-Sensitized Solar Cells : Coumarin-fused-coumarins are known as optical brighteners and have a wide range of applications in the field of optoelectronics and dye-sensitized solar cells . Their extended molecular framework provides interesting photophysical properties .

  • Medicinal Chemistry : The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes coumarin a promising scaffold in numerous fields of medicinal chemistry, including neurodegenerative diseases, cancer, and inflammation .

  • Synthesis of New Heterocyclic Systems : Coumarin and its derivatives are extensively used as scaffolds in the synthesis of new heterocyclic systems . This makes them valuable in the development of new drugs and other chemical compounds .

  • Biomedical Research : Coumarin derivatives have numerous applications in biomedical research . Their unique properties make them useful in the development of novel and more practical approaches for creating compounds used in medical science .

  • Industrial Applications : Coumarin and its derivatives also find applications in various industrial branches . Their unique properties can be harnessed for a variety of purposes, making them versatile compounds in the industrial sector .

Future Directions

Coumarin-fused-coumarins, like Coumarin 314T, have attracted significant attention due to their boundless applications in interdisciplinary areas . Future research may focus on the development of novel anticancer drugs with different mechanisms of action . The translation of current knowledge into novel potent lead compounds and repositioning of well-known compounds for the treatment of different acute and chronic diseases are the current challenges of coumarins .

properties

IUPAC Name

ethyl 10,10,16,16-tetramethyl-4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-6-26-19(24)14-11-13-12-15-17-16(18(13)27-20(14)25)22(4,5)8-10-23(17)9-7-21(15,2)3/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQDHBUBOPTRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361469
Record name ST50307358
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coumarin 314T

CAS RN

113869-06-0
Record name ST50307358
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,6,6-Tetramethyl-10-oxo-2,3,5,6-tetrahydro-1H,4H,10H-11-oxa-3a-aza-benzo[de]anthracene-9-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
X Liu, JM Cole, PG Waddell, TC Lin… - The Journal of …, 2013 - ACS Publications
… Through this comparison, the four additional methyl groups in the julolidyl moiety of coumarin 314T are shown to effectively decrease intermolecular interactions and help to increase …
Number of citations: 42 pubs.acs.org
X Liu, JM Cole, KS Low - The Journal of Physical Chemistry C, 2013 - ACS Publications
… of the crystal packing in 1, with that in coumarin 314T, which is another very similar coumarin … interlayer distance in the crystal structure of coumarin 314T is significantly larger (4.331 Å), …
Number of citations: 50 pubs.acs.org
RK Elkins - Lasers' 89, 1990 - ui.adsabs.harvard.edu
… It is reported that the use of a new laser dye called Coumarin 314T significantly improves the performance of flashlamp-pumped dye liquid lasers operating in the blue-green spectrum. …
Number of citations: 2 ui.adsabs.harvard.edu
P Drössler, W Holzer, A Penzkofer, P Hegemann - Chemical Physics, 2002 - Elsevier
… Coumarin 314T in ethanol is used as fluorescence standard for absolute intrinsic fluorescence quantum yield, φ F , measurements. The fluorescence quantum yield of the reference is φ …
Number of citations: 180 www.sciencedirect.com
P Drössler, W Holzer, A Penzkofer, P Hegemann - Chemical Physics, 2003 - Elsevier
… Coumarin 314T in ethanol has been used as fluorescence standard (fluorescence quantum yield φ F,R =0.87 according to technical data sheet of Kodak). …
Number of citations: 101 www.sciencedirect.com
W Holzer, A Penzkofer, M Fuhrmann… - Photochemistry and …, 2002 - Wiley Online Library
… The intrinsic fluorescence quantum distributions (16), E F (λ), and intrinsic fluorescence quantum yields, φ F , were determined by using coumarin 314T in ethanol as fluorescence …
Number of citations: 134 onlinelibrary.wiley.com
SDM Islam, T Susdorf, A Penzkofer, P Hegemann - Chemical physics, 2003 - Elsevier
… The laser dye coumarin 314T in ethanol (φ F,R =0.87 according to data sheet of Kodak) is used as fluorescence standard for absolute intrinsic fluorescence quantum yield …
Number of citations: 121 www.sciencedirect.com
A Tyagi, A Penzkofer - Chemical Physics, 2010 - Elsevier
The fluorescence spectroscopic behaviour of folic acid (FA) in 4M HCl (dominant bi-cationic form), 0.1M HCl (bi-cationic and cationic form), citric acid–NaOH pH 6 buffer (neutral form), …
Number of citations: 55 www.sciencedirect.com
X Liu, JM Cole, PCY Chow, L Zhang… - The Journal of …, 2014 - ACS Publications
… In fact, we have also collected the UV–vis absorption spectra of several similar coumarin derivatives, including coumarin 521, coumarin 314T, coumarin 337, and coumarin 498 (Figure 3…
Number of citations: 35 pubs.acs.org
EJA Pope - Sol-Gel Optics III, 1994 - spiedigitallibrary.org
… Rhodamine-B, rhodamine-6G, fluorescein, coumarin 314T, thionin, and pyranine have all been successfully incorporated into silica gel microspheres5'12. It was shown that a …
Number of citations: 2 www.spiedigitallibrary.org

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